molecular formula C23H30N4O7S B2769749 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351611-03-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No. B2769749
CAS RN: 1351611-03-4
M. Wt: 506.57
InChI Key: FCHZZVSESMKTFD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H30N4O7S and its molecular weight is 506.57. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Novel compounds related to the specified chemical structure have been designed, synthesized, and evaluated for their antitumor activities. Studies have shown that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines, including human cervical and lung cancer cell lines. For example, a compound with a similar structure demonstrated significant inhibitory activity against HeLa cells, inducing cell apoptosis and causing G1-phase arrest in the cell division cycle (Wu et al., 2017).

Anti-Inflammatory and Analgesic Agents

Another area of application involves the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds have been tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity on COX-2 selectivity and potential for treating inflammation-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research on novel 1,3,4-thiadiazole amide derivatives containing piperazine has indicated that some of these compounds possess inhibitory effects against bacterial pathogens, such as Xanthomonas campestris pv. oryzae, showcasing the potential for developing new antimicrobial agents (Xia, 2015).

Anthelmintic Activity

A series of compounds synthesized by mixing potassium 2-(2-(1H-benzo[d]imidazol-2-ylthio) acetyl) hydrazinecarbodithioate and aryloxy acid hydrazide demonstrated good anthelmintic activity against Pheretima posthumous, indicating potential applications in the development of new anthelmintic drugs (Kumar & Sahoo, 2014).

Neuropeptide Y5 Antagonists for Obesity Treatment

The synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists has shown promise for treating obesity, with selected compounds displaying in vivo activity by reducing food intake in rodents (Torrens et al., 2005).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S.C2H2O4/c1-21(2,3)18-13-29-20(23-18)12-25-8-6-24(7-9-25)11-19(26)22-15-4-5-16-17(10-15)28-14-27-16;3-1(4)2(5)6/h4-5,10,13H,6-9,11-12,14H2,1-3H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZZVSESMKTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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